molecular formula C21H23NO5 B5649252 N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-7-methyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-7-methyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No. B5649252
M. Wt: 369.4 g/mol
InChI Key: BQXJIYITDVDHKW-UHFFFAOYSA-N
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Description

  • This compound is part of a class of chemicals known for their complex molecular structures and potential pharmaceutical applications.

Synthesis Analysis

  • Similar compounds have been synthesized through processes like etherification, oximation, and Beckmann rearrangement. For example, Chen, Ye, and Hu (2012) describe the synthesis of a related compound using these methods, highlighting the intricate steps involved in creating such complex molecules (Chen, Ye, & Hu, 2012).

Molecular Structure Analysis

  • The molecular structure of related compounds has been characterized using techniques like X-ray single crystal diffraction analysis. This technique provides detailed insights into the spatial arrangement of atoms within the molecule, as demonstrated in studies by authors like Anuradha et al. (2012) (Anuradha, Vasuki, Khan, & Kulkarni, 2012).

Chemical Reactions and Properties

  • Chemical reactions involving these compounds often include interactions with other organic molecules, leading to the formation of new compounds. The studies by Richter et al. (2023) provide insights into the reactions during synthesis, demonstrating the chemical reactivity and versatility of such compounds (Richter et al., 2023).

Physical Properties Analysis

  • Physical properties like crystalline structure and density are key aspects of these compounds. Research like that of Reis et al. (2013) offers detailed information on the crystal structures, providing a deeper understanding of the physical characteristics of these molecules (Reis, Gaspar, Borges, Gomes, & Low, 2013).

Chemical Properties Analysis

  • The chemical properties of these compounds, including reactivity and stability, are crucial for their potential applications. Studies like those by El Gaafary et al. (2021) have evaluated aspects such as cytotoxic activity and molecular docking, offering insights into the chemical behavior and potential utility of these molecules (El Gaafary et al., 2021).

properties

IUPAC Name

N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-7-methyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO5/c1-13-7-19-20(26-6-5-25-19)10-17(13)21(23)22-11-14-8-15-3-4-16(24-2)9-18(15)27-12-14/h3-4,7,9-10,14H,5-6,8,11-12H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQXJIYITDVDHKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C(=O)NCC3CC4=C(C=C(C=C4)OC)OC3)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-7-methyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide

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